molecular formula C12H12N2O B11900793 N-Hydroxy-2-(naphthalen-2-yl)acetimidamide

N-Hydroxy-2-(naphthalen-2-yl)acetimidamide

Cat. No.: B11900793
M. Wt: 200.24 g/mol
InChI Key: JSEPSZVNGFFBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2-(naphthalen-2-yl)acetimidamide is an organic compound with the molecular formula C12H12N2O It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(naphthalen-2-yl)acetimidamide typically involves the reaction of naphthalene derivatives with hydroxylamine and acetic acid derivatives. One common method includes the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.

    Reduction: The nitro group is reduced to an amine group, forming 2-aminonaphthalene.

    Formation of Acetamide: The amine group reacts with acetic anhydride to form 2-acetamidonaphthalene.

    Hydroxylation: The acetamide is then hydroxylated using hydroxylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. These methods are designed to be cost-effective and scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(naphthalen-2-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it back to its amine precursor.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents are introduced onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) are used under controlled conditions.

Major Products

    Oxidation: Produces naphthoquinone derivatives.

    Reduction: Yields 2-aminonaphthalene.

    Substitution: Results in various substituted naphthalene derivatives, depending on the reagents used.

Scientific Research Applications

N-Hydroxy-2-(naphthalen-2-yl)acetimidamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit certain enzymes.

    Materials Science: The compound is explored for use in organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(naphthalen-2-yl)acetimidamide involves its interaction with molecular targets such as enzymes and DNA. The hydroxylamine group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the naphthalene ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-2-(naphthalen-1-yl)acetimidamide: Similar structure but with the hydroxyl group on the 1-position of the naphthalene ring.

    2-Aminonaphthalene: Precursor in the synthesis of N-Hydroxy-2-(naphthalen-2-yl)acetimidamide.

    Naphthoquinone: Oxidation product of this compound.

Uniqueness

This compound is unique due to its specific hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in medicinal chemistry and materials science.

Properties

IUPAC Name

N'-hydroxy-2-naphthalen-2-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12(14-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEPSZVNGFFBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.